molecular formula C32H52ClNO B12688201 benzyl-hexadecyl-dimethylazanium;4-chloro-3-methylphenolate CAS No. 94159-24-7

benzyl-hexadecyl-dimethylazanium;4-chloro-3-methylphenolate

Cat. No.: B12688201
CAS No.: 94159-24-7
M. Wt: 502.2 g/mol
InChI Key: ISSDXVXCMCIKHE-UHFFFAOYSA-M
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Description

Benzyl-hexadecyl-dimethylazanium;4-chloro-3-methylphenolate is a chemical compound with the molecular formula C₃₂H₅₂ClNO. . This compound is a quaternary ammonium salt, which is often used for its antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl-hexadecyl-dimethylazanium;4-chloro-3-methylphenolate typically involves the quaternization of benzyl-hexadecyl-dimethylamine with 4-chloro-3-methylphenol. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or other suitable methods .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Benzyl-hexadecyl-dimethylazanium;4-chloro-3-methylphenolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Benzyl-hexadecyl-dimethylazanium;4-chloro-3-methylphenolate has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial action of benzyl-hexadecyl-dimethylazanium;4-chloro-3-methylphenolate is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria and fungi .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl-hexadecyl-dimethylazanium;4-chloro-3-methylphenolate is unique due to its specific combination of a quaternary ammonium group and a chlorinated phenolate moiety. This combination imparts both antimicrobial properties and chemical stability, making it suitable for various applications .

Properties

CAS No.

94159-24-7

Molecular Formula

C32H52ClNO

Molecular Weight

502.2 g/mol

IUPAC Name

benzyl-hexadecyl-dimethylazanium;4-chloro-3-methylphenolate

InChI

InChI=1S/C25H46N.C7H7ClO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;1-5-4-6(9)2-3-7(5)8/h17-19,21-22H,4-16,20,23-24H2,1-3H3;2-4,9H,1H3/q+1;/p-1

InChI Key

ISSDXVXCMCIKHE-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.CC1=C(C=CC(=C1)[O-])Cl

Origin of Product

United States

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